N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine is a specialized compound used primarily in click chemistry. It is a derivative of L-lysine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propargyloxycarbonyl group. This compound is notable for its azide group, which makes it highly reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of base-labile protecting groups and specific solvents to ensure the stability of the intermediate compounds .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: Due to its azide group, it readily participates in click chemistry reactions, forming stable triazole linkages
Substitution Reactions: The compound can undergo substitution reactions where the propargyloxycarbonyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for click chemistry and various bases for deprotection and substitution reactions. The conditions typically involve mild temperatures and specific solvents to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include triazole derivatives and other substituted lysine derivatives, which are useful in various applications such as drug development and material science .
Scientific Research Applications
N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in click chemistry to create complex molecules with high precision
Biology: The compound is used in the study of protein interactions and modifications due to its ability to form stable linkages with other molecules
Medicine: It is explored for its potential in drug development, particularly in the creation of antibody-drug conjugates
Industry: The compound is used in the development of new materials with specific properties, such as polymers with controlled assembly and rigidity
Mechanism of Action
The mechanism of action of N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine involves its azide group, which participates in click chemistry reactions to form stable triazole linkages. These linkages are highly stable and can be used to modify proteins, peptides, and other molecules. The Fmoc group serves as a protecting group, which can be removed under specific conditions to reveal the reactive amino group of lysine .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lysine: Similar in structure but lacks the propargyloxycarbonyl group, making it less reactive in click chemistry
Fmoc-L-Lys(Pryoc)-OH: Contains a similar propargyloxycarbonyl group but may differ in specific applications and reactivity
Uniqueness
N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine is unique due to its combination of the Fmoc protecting group and the propargyloxycarbonyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly valuable in click chemistry and related applications .
Properties
Molecular Formula |
C25H26N2O6 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-ynoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C25H26N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1,3-6,9-12,21-22H,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29) |
InChI Key |
YSQVUCRWISQVDU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.